molecular formula C8H5BrN2 B1371632 5-Bromoquinazoline CAS No. 958452-00-1

5-Bromoquinazoline

Cat. No.: B1371632
CAS No.: 958452-00-1
M. Wt: 209.04 g/mol
InChI Key: IAQNFOPKXLQOLR-UHFFFAOYSA-N
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Description

5-Bromoquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry

Scientific Research Applications

5-Bromoquinazoline has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Safety and Hazards

5-Bromoquinazoline is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While the future directions of 5-Bromoquinazoline are not explicitly mentioned in the search results, quinazoline derivatives, including this compound, have been studied for their potential therapeutic applications . These studies suggest that there is ongoing interest in the development of new drugs or drug candidates based on the quinazoline scaffold .

Relevant Papers Several papers have been published on the topic of this compound and its derivatives. These papers discuss the potential therapeutic applications of quinazoline derivatives , the pharmacological diversification of quinazoline/quinazolinone hybrids , and the medicinal chemistry of quinazolines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoquinazoline typically involves the bromination of quinazoline. One common method includes the reaction of quinazoline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of bromine sources like N-bromosuccinimide (NBS) in the presence of catalysts can enhance the yield and selectivity of the bromination process. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve production efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Bromoquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides.

    Reduction Reactions: Reduction of this compound can lead to the formation of quinazoline derivatives with different functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

Comparison with Similar Compounds

    Quinazoline: The parent compound without the bromine substitution.

    4-Bromoquinazoline: A similar compound with bromine at the 4-position.

    6-Bromoquinazoline: A similar compound with bromine at the 6-position.

Comparison:

Properties

IUPAC Name

5-bromoquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQNFOPKXLQOLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NC=C2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40669695
Record name 5-Bromoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958452-00-1
Record name 5-Bromoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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